molecular formula C18H17N3O5 B14475951 Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- CAS No. 65479-04-1

Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-

Cat. No.: B14475951
CAS No.: 65479-04-1
M. Wt: 355.3 g/mol
InChI Key: IPWAZGIEBHFSSC-UHFFFAOYSA-N
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Description

Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes phenol groups and isoxazole rings connected through a hydroxyimino linkage. Its molecular formula is C18H16N4O4, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The phenol groups can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,2’-[oxybis(4,5-dihydro-5,3-isoxazolediyl)]bis-
  • Phenol, 2,2’-[iminobis(4,5-dihydro-5,3-isoxazolediyl)]bis-
  • Phenol, 2,2’-[methylenebis(4,5-dihydro-5,3-isoxazolediyl)]bis-

Uniqueness

Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

65479-04-1

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

2-[5-[hydroxy-[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]amino]-4,5-dihydro-1,2-oxazol-3-yl]phenol

InChI

InChI=1S/C18H17N3O5/c22-15-7-3-1-5-11(15)13-9-17(25-19-13)21(24)18-10-14(20-26-18)12-6-2-4-8-16(12)23/h1-8,17-18,22-24H,9-10H2

InChI Key

IPWAZGIEBHFSSC-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2O)N(C3CC(=NO3)C4=CC=CC=C4O)O

Origin of Product

United States

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